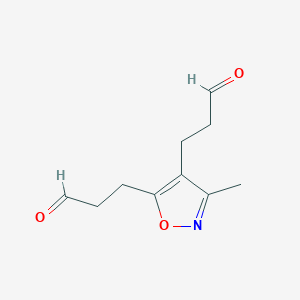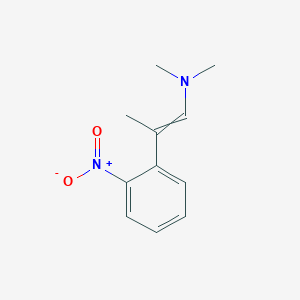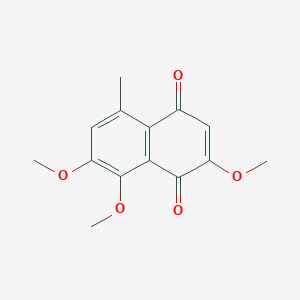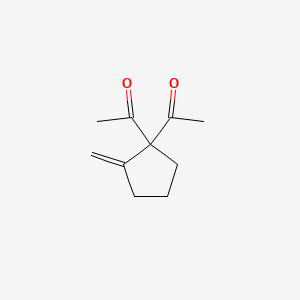
1,1'-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diacetyl-2-methylenecyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two acetyl groups attached to the first carbon and a methylene group attached to the second carbon of the cyclopentane ring. The molecular formula of 1,1-Diacetyl-2-methylenecyclopentane is C10H14O2.
Méthodes De Préparation
The synthesis of 1,1-Diacetyl-2-methylenecyclopentane can be achieved through multiple-step synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes a series of reactions to introduce the acetyl and methylene groups.
Acetylation: Cyclopentane is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl groups.
Methylene Introduction: The methylene group is introduced through a reaction with a methylene donor, such as diazomethane, under controlled conditions.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain pure 1,1-Diacetyl-2-methylenecyclopentane
Analyse Des Réactions Chimiques
1,1-Diacetyl-2-methylenecyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetyl groups to alcohols.
Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Hydrogenation: The compound can be hydrogenated in the presence of a catalyst such as palladium on carbon to saturate the double bond in the methylene group .
Applications De Recherche Scientifique
1,1-Diacetyl-2-methylenecyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 1,1-Diacetyl-2-methylenecyclopentane involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,1-Diacetyl-2-methylenecyclopentane can be compared with other similar compounds, such as:
Cyclopentane: A simple cycloalkane with no functional groups.
1,1-Diacetylcyclopentane: Similar to 1,1-Diacetyl-2-methylenecyclopentane but lacks the methylene group.
2-Methylenecyclopentane: Contains a methylene group but lacks the acetyl groups.
Cyclohexane Derivatives: Compounds with similar functional groups but a six-membered ring instead of a five-membered ring
1,1-Diacetyl-2-methylenecyclopentane stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88459-74-9 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(1-acetyl-2-methylidenecyclopentyl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-7-5-4-6-10(7,8(2)11)9(3)12/h1,4-6H2,2-3H3 |
Clé InChI |
SCKIDOOHGWDNOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCCC1=C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
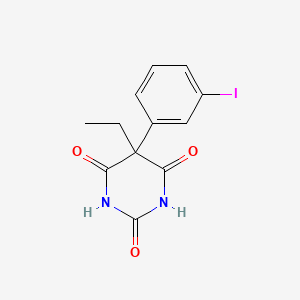
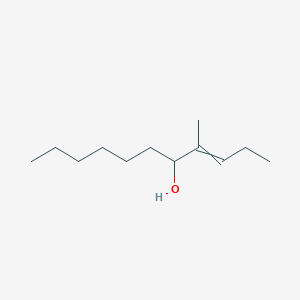
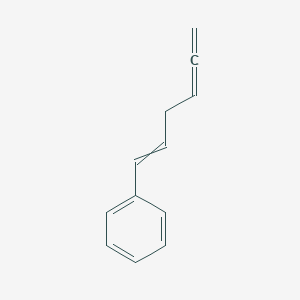
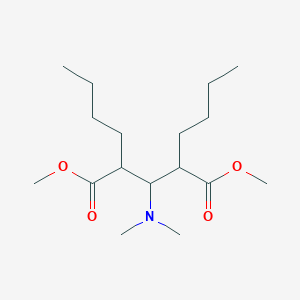
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)
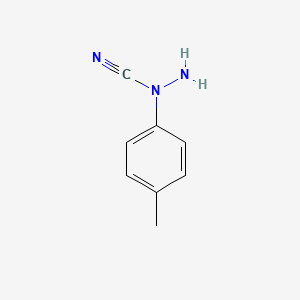
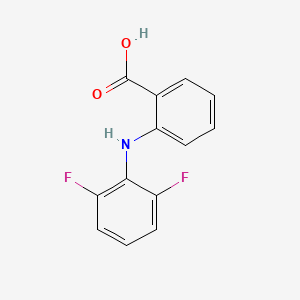
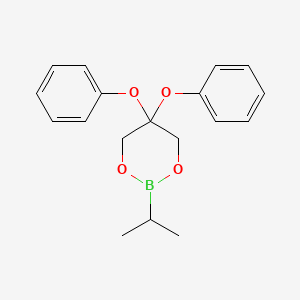
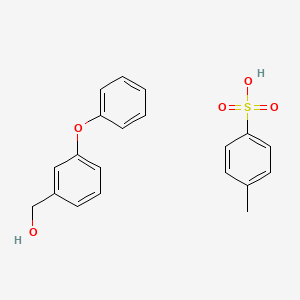
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
